molecular formula C22H21N5O2S B2674760 N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide CAS No. 872996-16-2

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide

Cat. No.: B2674760
CAS No.: 872996-16-2
M. Wt: 419.5
InChI Key: SNWGJVDZGOJSSA-UHFFFAOYSA-N
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Description

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a benzylsulfanyl group attached to a triazolopyridazine core, which is further linked to an ethyl chain and a methoxybenzamide moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyridazine core, followed by the introduction of the benzylsulfanyl group, and finally, the attachment of the ethyl chain and methoxybenzamide moiety. The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiol.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antibacterial and antifungal properties. In medicine, it is being investigated for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .

Mechanism of Action

The mechanism of action of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways within cells. The benzylsulfanyl group is believed to play a crucial role in its biological activity by interacting with thiol-containing enzymes and proteins. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide can be compared with other similar compounds, such as N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide and N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzenesulfonamide . These compounds share a similar triazolopyridazine core but differ in the substituents attached to the core. The presence of different substituents can significantly influence the chemical and biological properties of these compounds, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-29-18-9-7-17(8-10-18)22(28)23-14-13-20-25-24-19-11-12-21(26-27(19)20)30-15-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWGJVDZGOJSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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